![molecular formula C11H12O2 B249254 Methyl 4-methylcinnamate CAS No. 7560-43-2](/img/structure/B249254.png)
Methyl 4-methylcinnamate
Overview
Description
Methyl 4-methylcinnamate is a chemical compound with the molecular formula C11H12O2 . It is a white or transparent solid with a strong, aromatic odor .
Synthesis Analysis
Methyl 4-methylcinnamate can be synthesized from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . Another method involves the reaction of 4-iodoanisole with styrene or methyl acrylate in a continuous plug flow reactor (PFR) using supercritical carbon dioxide (scCO2) as the solvent .
Molecular Structure Analysis
The molecular structure of Methyl 4-methylcinnamate consists of 11 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .
Chemical Reactions Analysis
Methyl 4-methylcinnamate can undergo various chemical reactions. For instance, it can be used in the synthesis of cinnamamides . It can also react with 4-iodoanisole under catalytic PFR conditions .
Physical And Chemical Properties Analysis
Methyl 4-methylcinnamate is a solid at 20°C . It has a molecular weight of 176.22 g/mol .
Scientific Research Applications
Electro-Organic Synthesis
Methyl 4-methylcinnamate is used in a new and efficient electro-organic method for the synthesis of methyl cinnamate derivatives via the Heck reaction . This approach offers several significant advantages:
Green Chemistry
The electro-organic method aligns with the principles of sustainable chemistry . It not only addresses the limitations of conventional methods but also promotes the development of more sustainable chemical processes .
Synthesis of Cinnamamides
Methyl 4-methylcinnamate is used in the synthesis of cinnamamides from methyl cinnamates and phenylethylamines . This process is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The remarkable features of this work include:
Drug Activity Research
The synthesized cinnamamide derivatives are used for further research on drug activity . This provides a rapid and economical strategy for the synthesis and design of cinnamamide derivatives .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Methyl 4-methylcinnamate is a synthetic compound that has been found to have antimicrobial activity . The primary targets of this compound are pathogenic fungi and bacteria . These organisms are responsible for a variety of infectious diseases, and the ability of Methyl 4-methylcinnamate to inhibit their growth makes it a potential candidate for the development of new antimicrobial drugs .
Mode of Action
The mode of action of Methyl 4-methylcinnamate involves direct interaction with the ergosterol present in the fungal plasmatic membrane and with the cell wall . Ergosterol is a critical component of fungal cell membranes, and disruption of its function can lead to cell death. Similarly, interference with the integrity of the bacterial cell wall can result in cell lysis and death .
Biochemical Pathways
Methyl 4-methylcinnamate is part of the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds . This pathway plays a central role in plant secondary metabolism . The cinnamate/monolignol pathway is involved in the biosynthesis of Methylcinnamate, a significant component of many floral scents and an important signaling molecule between plants and insects .
Pharmacokinetics
The compound’s molecular weight (17621 g/mol) and its lipophilic nature suggest that it may be well-absorbed and distributed throughout the body .
Result of Action
The result of Methyl 4-methylcinnamate’s action is the inhibition of the growth of pathogenic fungi and bacteria . By interacting with critical components of these organisms, such as ergosterol and the cell wall, Methyl 4-methylcinnamate disrupts their normal function and leads to cell death .
properties
IUPAC Name |
methyl (E)-3-(4-methylphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9-3-5-10(6-4-9)7-8-11(12)13-2/h3-8H,1-2H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJBRXRCJNSDHT-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346183 | |
Record name | Methyl (2E)-3-(4-methylphenyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methylcinnamate | |
CAS RN |
20754-20-5 | |
Record name | Methyl (2E)-3-(4-methylphenyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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